4-nitro-N-(1,3-thiazol-2-yl)benzamide
Overview
Description
4-Nitro-N-(1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the nitro group and the thiazole ring in this compound contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 4-nitro-N-(1,3-thiazol-2-yl)benzamide typically involves the acylation of 2-amino-5-nitrothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methylene chloride under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Nitro-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Nitro-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.
Medicine: Its potential anticancer properties are being explored in various studies.
Mechanism of Action
The mechanism of action of 4-nitro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of kinetoplastid parasites by interfering with their metabolic pathways . The compound may also exert its effects by binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
4-Nitro-N-(1,3-thiazol-2-yl)benzamide can be compared with other thiazole derivatives such as nitazoxanide and tizoxanide. These compounds share a similar thiazole ring structure but differ in their substituents and biological activities . For example:
Nitazoxanide: Known for its broad-spectrum antiparasitic activity.
Tizoxanide: A metabolite of nitazoxanide with similar efficacy.
This compound: Exhibits potent activity against specific parasites and potential anticancer properties.
The uniqueness of this compound lies in its specific combination of the nitro group and thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-nitro-N-(1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c14-9(12-10-11-5-6-17-10)7-1-3-8(4-2-7)13(15)16/h1-6H,(H,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVKIMCWFQAXPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935930 | |
Record name | 4-Nitro-N-(1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15850-20-1 | |
Record name | MLS000738036 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-N-(1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-NITRO-N-(2-THIAZOLYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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